STL127705

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

STL127705は、DNA二重鎖切断修復の非相同末端結合(NHEJ)経路において重要な役割を果たすKu70/80ヘテロダイマータンパク質の強力な阻害剤です。 この化合物は、Ku70/80のDNA基質への結合を阻害し、DNA依存性タンパク質キナーゼ触媒サブユニット(DNA-PKCS)の活性化を阻害する上で顕著な可能性を示しており、癌治療のための有望な候補となっています .

科学的研究の応用

STL127705 has been extensively studied for its potential in cancer therapy. It has shown promise in sensitizing human cell lines to radiation treatment by diminishing DNA double-strand break repair . Additionally, this compound has been found to synergize with olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, in treating castration-resistant prostate cancer by inhibiting homologous recombination and non-homologous end-joining repair . The compound’s ability to inhibit the Ku-dependent activation of DNA-PKCS kinase makes it a valuable tool in cancer research and therapy .

作用機序

STL127705は、Ku70/80のDNAへの結合を阻害し、DNA-PKCSキナーゼの活性化を阻害することでその効果を発揮します。 この阻害は、DNA二重鎖切断の修復に不可欠なNHEJ経路の阻害につながります . この経路を阻害することで、this compoundは癌細胞を放射線療法と化学療法に感作し、細胞アポトーシスを促進し、腫瘍の増殖を抑制します .

生化学分析

Biochemical Properties

STL127705 plays a significant role in biochemical reactions, particularly in the context of DNA repair. It interacts with the Ku70/80 heterodimer protein, a key player in the non-homologous end joining (NHEJ) pathway, a crucial pathway for the repair of DNA double-strand breaks (DSBs) in human cells . This compound inhibits the binding of Ku70/80 to DNA substrates and impairs the Ku-dependent activation of another NHEJ factor, the DNA-PKCS kinase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to enhance the cytotoxicity of enzalutamide on erLNCaP and PC-3 cells . Furthermore, this compound, in combination with olaparib, promoted enzalutamide-induced cell apoptosis and enhanced γH2AX intensity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by interfering with the binding of Ku70/80 to DNA and inhibiting the activation of the DNA-PKCS kinase . This disruption of the NHEJ pathway can modulate a radiation- or chemo-refractory disease presentation .

Temporal Effects in Laboratory Settings

It has been observed that with increasing doses of this compound, the autophosphorylation of DNA-PKCS decreases more .

Metabolic Pathways

This compound is involved in the non-homologous end joining (NHEJ) pathway, a crucial pathway for the repair of DNA double-strand breaks (DSBs) in human cells .

Subcellular Localization

Given its role as a Ku 70/80 heterodimer protein inhibitor, it is likely to be found in the nucleus where it interacts with DNA and other nuclear proteins .

準備方法

STL127705の合成経路と反応条件は、入手可能な文献には詳しく記載されていません。 この化合物は研究目的のために合成されており、研究室での使用のためにさまざまな量で入手可能であることが知られています . 生体内研究のための調製方法は、化合物をジメチルスルホキシド(DMSO)に溶解し、その後ポリエチレングリコール300(PEG300)、Tween 80、および脱イオン水と混合することを含みます .

化学反応の分析

STL127705は、主にKu70/80のDNAへの結合とDNA-PKCSキナーゼの活性化を阻害する相互作用を起こします。 この化合物は、癌細胞のアポトーシスを誘導することで、抗増殖作用と抗癌作用を示します . これらの反応から生成される主要な生成物には、DNA-PKCSの自己リン酸化の阻害と細胞アポトーシスの促進が含まれます .

科学研究への応用

This compoundは、癌治療における可能性について広く研究されています。 これは、DNA二重鎖切断修復を減少させることで、ヒト細胞株を放射線治療に感作させる可能性を示しています . さらに、this compoundは、相同組換えと非相同末端結合修復を阻害することで、去勢抵抗性前立腺癌の治療において、ポリ(ADPリボース)ポリメラーゼ(PARP)阻害剤であるオラパリブと相乗効果を示すことがわかりました . この化合物の、Ku依存性のDNA-PKCSキナーゼの活性化を阻害する能力は、癌研究と治療における貴重なツールとなっています .

類似化合物との比較

STL127705は、Ku70/80ヘテロダイマータンパク質とDNA-PKCSキナーゼの活性化を阻害する能力において独特です。 同様の化合物には、NU7441、IC 86621、LY294002などの他のDNA-PK阻害剤が含まれ、これらはDNA-PKCSキナーゼも標的としますが、作用機序と有効性に違いがある可能性があります . This compoundのKu70/80ヘテロダイマータンパク質に対する特異性は、この化合物をこれらの他の阻害剤とは異なるものとし、標的癌療法のための貴重な化合物となっています .

特性

IUPAC Name |

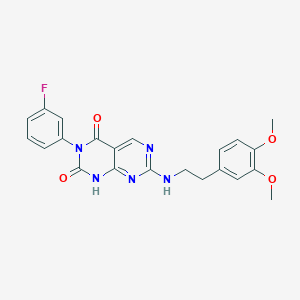

2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(3-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O4/c1-31-17-7-6-13(10-18(17)32-2)8-9-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-5-3-4-14(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H2,24,25,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVFCXYTLUJPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。